tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(3-cyclopropylpiperazin-1-yl)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or piperazines.
Scientific Research Applications
Tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate
- Tert-butyl N-[2-(3-methylpiperazin-1-yl)ethyl]carbamate
- Tert-butyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate
Uniqueness
Tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl substitution on biological activity and chemical reactivity .
Properties
Molecular Formula |
C14H27N3O2 |
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Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-7-9-17-8-6-15-12(10-17)11-4-5-11/h11-12,15H,4-10H2,1-3H3,(H,16,18) |
InChI Key |
NYYQYOUTSQICAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCNC(C1)C2CC2 |
Origin of Product |
United States |
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